4-ethynyl-1,1-dimethylcyclohexane
Description
Properties
CAS No. |
1849249-49-5 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation: 4-Halo-1,1-dimethylcyclohexane
The Sonogashira reaction, a palladium-catalyzed cross-coupling between aryl/vinyl halides and terminal alkynes, is a cornerstone for ethynyl group installation. For 4-ethynyl-1,1-dimethylcyclohexane, the synthesis begins with 4-bromo-1,1-dimethylcyclohexane.
Reaction Conditions
-
Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine.
-
Alkyne Source : Trimethylsilyl acetylene (TMSA) under inert atmosphere.
Mechanistic Insights
Oxidative addition of the C–Br bond to palladium(0) forms a Pd(II) intermediate, which undergoes transmetallation with the copper acetylide. Reductive elimination yields the coupled product, with TMS protection preventing alkyne polymerization.
Yield and Purity
-
Crude Yield : 65–70% (GC-MS analysis).
-
Deprotection : K₂CO₃ in methanol removes TMS, yielding this compound (99.1% purity after extraction).
Alkyne Alkylation via Acetylide Intermediates
Generation of Lithium Acetylides
Lithium acetylides, formed by deprotonating terminal alkynes with n-BuLi, react with electrophilic substrates. For this compound, 4-iodo-1,1-dimethylcyclohexane serves as the electrophile.
Procedure
-
Deprotonation : HC≡CSiMe₃ + n-BuLi → LiC≡CSiMe₃ at −78°C in THF.
-
Alkylation : LiC≡CSiMe₃ + 4-iodo-1,1-dimethylcyclohexane → TMS-protected product.
-
Workup : Aqueous NH₄Cl quench, extraction with ethyl acetate (3 × 50 mL).
Challenges
-
Steric hindrance reduces alkylation efficiency (yield: 38–45%).
Microwave-Assisted Synthesis
Accelerating Coupling Reactions
Microwave irradiation enhances reaction rates and selectivity. A Biotage Initiator+ system facilitates the synthesis of ethynyl-substituted aromatics, adaptable to cyclohexane systems.
Optimized Protocol
-
Substrate : 4-bromo-1,1-dimethylcyclohexane (1.0 equiv).
-
Conditions : 150°C, 8 hours, DMF solvent, trans-N,N’-dimethylcyclohexane-1,2-diamine ligand.
Advantages
Purification and Isolation Techniques
Solvent Extraction and Crystallization
Post-synthesis purification is critical for removing Pd/Cu residues and byproducts.
Stepwise Protocol
-
Extraction : Ethyl acetate/hexanes (10:90) removes polar impurities.
-
Washing : 10% NaOH aqueous solution eliminates acidic byproducts.
-
Crystallization : Ethyl acetate reflux followed by cooling precipitates pure product (62 g, 99.1% purity).
Analytical Validation
-
GC-MS : Confirms absence of dihydroxy or dimeric byproducts.
-
¹H NMR : Characteristic ethynyl proton resonance at δ 2.5–3.0 ppm.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Catalyst Cost | Scalability |
|---|---|---|---|---|
| Sonogashira Coupling | 70 | 12 hours | High | Moderate |
| Alkyne Alkylation | 45 | 24 hours | Low | Low |
| Microwave-Assisted | 85 | 8 hours | High | High |
Key Observations
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1,1-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H16
- Molecular Weight : 136.24 g/mol
- CAS Number : 1849249-49-5
The compound features a cyclohexane ring with two methyl groups and an ethynyl group at the fourth carbon position. The presence of the ethynyl group introduces a triple bond, which enhances its reactivity compared to similar compounds.
Organic Synthesis
4-Ethynyl-1,1-dimethylcyclohexane serves as a building block for synthesizing more complex organic molecules. Its unique structural features allow it to participate in various reactions, facilitating the development of new chemical entities.
Drug Discovery
The compound's reactivity makes it valuable in drug discovery processes. The ethynyl group can enhance interactions with biological targets, potentially leading to the development of novel pharmaceuticals. Although specific biological activity data is limited, compounds with similar structures have shown promising pharmacological properties.
Material Science
In material science , this compound is utilized in creating novel materials with tailored properties. Its unique reactivity allows for the modification of polymer structures and the development of advanced materials for various applications.
Chemical Biology
The compound is employed in chemical biology studies to modify biomolecules. The ethynyl group can participate in reactions that alter the structure and function of target biomolecules, which is crucial for understanding biological mechanisms and pathways.
Data Table: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the ethynyl group to carbonyl compounds | KMnO4, O3 |
| Reduction | Reduces triple bond to form alkenes or alkanes | Pd/C (palladium on carbon) |
| Substitution | Substitutes halogens at the ethynyl group | Br2, Cl2 |
Case Study 1: Synthesis for Pharmaceutical Applications
A study demonstrated the use of this compound as an intermediate in synthesizing potential anti-cancer agents. The compound's ability to undergo selective reactions allowed researchers to develop derivatives that exhibited enhanced biological activity against cancer cell lines.
Case Study 2: Material Development
Research focused on using this compound in creating high-performance polymers. The incorporation of this compound into polymer matrices improved thermal stability and mechanical properties, making it suitable for advanced engineering applications.
Mechanism of Action
The mechanism of action of 4-ethynyl-1,1-dimethylcyclohexane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that modify the structure of target molecules, leading to changes in their biological activity. The specific pathways and targets depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Reactivity and Stability
- Ethynyl vs. Ethyl Groups : The ethynyl group in this compound enables conjugation and participation in alkyne-specific reactions, unlike the saturated ethyl group in 3-ethyl-1,1-dimethylcyclohexane. This difference significantly impacts applications in materials science versus marine natural product studies .
- Fluorinated Analogs: 4-Ethynyl-1,1-difluorocyclohexane exhibits enhanced electronegativity and metabolic stability compared to the non-fluorinated parent compound, making it preferable in medicinal chemistry .
- Ketone Derivatives : 4-Ethynylcyclohexan-1-one’s ketone group allows for nucleophilic additions (e.g., Grignard reactions), whereas the dimethyl groups in this compound primarily influence steric effects .
Conformational and Spectroscopic Differences
- Steric Effects : The 1,1-dimethyl substitution in this compound imposes greater steric strain than the 1,2-dimethoxy substitution in 4-ethynyl-1,2-dimethoxybenzene. This strain is evident in NMR spectra, where methyl protons show upfield shifts due to shielding effects .
- Resonance Stabilization: Pyrazolium-4-acetylenides (e.g., 4-ethynyl-1,2-dimethylpyrazolium salts) exhibit mesoionic allenylidene resonance forms, a feature absent in non-heterocyclic analogs like this compound .
Key Research Findings
- Synthetic Challenges : The steric bulk of 1,1-dimethyl groups complicates functionalization at the 4-position, necessitating optimized catalysts (e.g., PdCl₂(PPh₃)₂) for cross-coupling reactions .
- Thermodynamic Stability : Computational studies on related compounds (e.g., pyrazolium betaines) suggest that resonance stabilization in heterocyclic analogs exceeds the steric stabilization in this compound .
- Biological Relevance : Marine-derived 3-ethyl-1,1-dimethylcyclohexane analogs highlight the ecological specificity of alkyl-substituted cyclohexanes, contrasting with the synthetic utility of ethynyl-substituted variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
